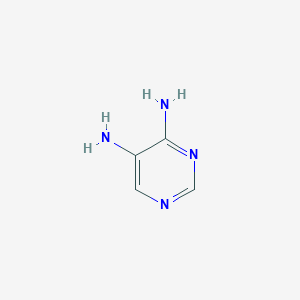

4,5-Diaminopyrimidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-2-8-4(3)6/h1-2H,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAULTVPKLVLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160233 | |

| Record name | 4,5-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-19-3 | |

| Record name | 4,5-Diaminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diaminopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diaminopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIAMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL00Z9WFM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Diaminopyrimidine from Malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for 4,5-diaminopyrimidine starting from the readily available precursor, malononitrile. This compound is a critical building block in medicinal chemistry, most notably as a precursor to purines and other heterocyclic scaffolds of significant biological interest. This document outlines the reaction mechanisms, experimental protocols, and key intermediates involved in this synthetic pathway.

Executive Summary

The synthesis of this compound from malononitrile is a multi-step process that leverages the reactivity of malononitrile to construct the pyrimidine core. The overall strategy involves the initial formation of an activated malononitrile derivative, followed by cyclization with a formamidine source to build the pyrimidine ring, and subsequent functional group manipulation to install the second amino group at the C5 position. This guide details a common and scientifically sound approach to this synthesis, providing protocols derived from established chemical literature.

Proposed Synthetic Pathway

The synthesis of this compound from malononitrile can be logically divided into three key stages:

-

Formation of Aminomethylenemalononitrile: Reaction of malononitrile with a formamidine salt to create a key enamine intermediate.

-

Cyclization to 4-Amino-5-cyanopyrimidine: Condensation of aminomethylenemalononitrile with a second equivalent of a formamidine source to form the pyrimidine ring.

-

Conversion to this compound: Transformation of the 5-cyano group of the pyrimidine intermediate into an amino group to yield the final product.

The overall workflow is depicted in the following diagram:

Detailed Experimental Protocols and Data

Step 1: Synthesis of Aminomethylenemalononitrile

The initial step involves the condensation of malononitrile with a formamidine salt, such as formamidine acetate or hydrochloride, in the presence of a weak base. This reaction forms the key intermediate, aminomethylenemalononitrile.

Reaction Mechanism:

Experimental Protocol:

A detailed experimental protocol for this step is outlined in the table below.

| Parameter | Value/Description |

| Reactants | Malononitrile, Formamidine Acetate (or Hydrochloride), Weak Base (e.g., Sodium Acetate) |

| Solvent | Ethanol |

| Stoichiometry | Malononitrile (1 eq.), Formamidine Salt (1.1 eq.), Weak Base (1.1 eq.) |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 2-4 hours |

| Work-up | The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then recrystallized from a suitable solvent like ethanol or water to yield the product. |

| Expected Yield | 70-85% |

Table 1: Experimental Parameters for the Synthesis of Aminomethylenemalononitrile

Step 2: Synthesis of 4-Amino-5-cyanopyrimidine

The aminomethylenemalononitrile intermediate is then cyclized with a second equivalent of a formamidine source to construct the pyrimidine ring.

Reaction Mechanism:

Experimental Protocol:

| Parameter | Value/Description |

| Reactants | Aminomethylenemalononitrile, Formamidine Acetate |

| Solvent | Ethanol or N,N-Dimethylformamide (DMF) |

| Stoichiometry | Aminomethylenemalononitrile (1 eq.), Formamidine Acetate (1.2 eq.) |

| Temperature | Reflux (78 °C for Ethanol, ~153 °C for DMF) |

| Reaction Time | 4-8 hours |

| Work-up | The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture. |

| Expected Yield | 60-75% |

Table 2: Experimental Parameters for the Synthesis of 4-Amino-5-cyanopyrimidine

Step 3: Reduction of 4-Amino-5-cyanopyrimidine to this compound

The final step involves the reduction of the cyano group at the C5 position to an amino group. This is a crucial transformation to arrive at the desired this compound. A common method for this is catalytic hydrogenation.

Reaction Mechanism:

Experimental Protocol:

| Parameter | Value/Description |

| Reactants | 4-Amino-5-cyanopyrimidine, Hydrogen Gas |

| Catalyst | Palladium on Carbon (Pd/C, 10 wt. %) |

| Solvent | Ethanol or Methanol, often with a small amount of acetic acid to aid dissolution and reaction. |

| Stoichiometry | 4-Amino-5-cyanopyrimidine (1 eq.), Pd/C (5-10 mol%) |

| Temperature | Room temperature to 50 °C |

| Pressure | 1-5 atm of H₂ |

| Reaction Time | 12-24 hours |

| Work-up | The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent. |

| Expected Yield | 80-95% |

Table 3: Experimental Parameters for the Synthesis of this compound

Applications in Drug Development

This compound is a highly valuable scaffold in medicinal chemistry due to its role as a key precursor in the synthesis of purines via the Traube purine synthesis. Purines are fundamental components of nucleic acids and are present in a vast array of biologically active molecules, including antiviral and anticancer agents. The amino groups at the 4 and 5 positions provide reactive handles for further elaboration and construction of fused heterocyclic systems.

Conclusion

The synthesis of this compound from malononitrile represents a robust and efficient method for accessing this important synthetic intermediate. The three-step process outlined in this guide provides a clear pathway for researchers and drug development professionals. While the presented protocols are based on established chemical principles, optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications. Careful monitoring of each step and thorough characterization of intermediates and the final product are essential for successful synthesis.

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Diaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminopyrimidine is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique structural and electronic properties make it a valuable precursor in the development of pharmaceuticals, particularly as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in the folate synthesis pathway, offering a critical resource for researchers in medicinal chemistry and drug discovery.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in chemical synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Pyrimidine-4,5-diamine | [1] |

| CAS Number | 13754-19-3 | [2] |

| Molecular Formula | C₄H₆N₄ | [2] |

| Molecular Weight | 110.12 g/mol | [2] |

| Appearance | White to gray to brown crystalline powder | [2] |

| Melting Point | 204-206 °C | [3][4] |

| Boiling Point | 229 °C at 32 mmHg | [3][4] |

| pKa | 6.06 ± 0.10 (Predicted) | [5] |

| LogP (Predicted) | -0.8 | [1] |

| Solubility | Soluble in water.[6] Soluble in organic solvents such as ethanol and methanol.[6] |

Spectral Data

The spectral properties of this compound are crucial for its identification and structural elucidation.

Table 2: Spectral Data of this compound

| Spectrum | Solvent | Characteristic Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR | DMSO-d6 | δ 7.65 (s, 1H), δ 6.85 (s, 1H), δ 5.8 (br s, 2H), δ 4.7 (br s, 2H) | [7] |

| IR (KBr Pellet) | N-H stretching: ~3200-3400 cm⁻¹ (broad), C=C and C=N stretching: ~1600-1680 cm⁻¹, C-N stretching: ~1029-1200 cm⁻¹ | [8][9] | |

| UV-Vis | Acetonitrile | λmax ~267 nm | [8] |

| UV-Vis | Aqueous (pH 7.4) | λmax ~267 nm | [8] |

Biological Context: Role in the Folate Synthesis Pathway

This compound and its derivatives are well-established inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[10][11][12] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial and anticancer therapies.[12][13] The inhibition of DHFR disrupts the production of tetrahydrofolate (THF), leading to the cessation of DNA synthesis and cell death.[14][15]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Apparatus : Capillary tube melting point apparatus, capillary tubes (sealed at one end), mortar and pestle, spatula.

-

Procedure :

-

Grind a small amount of dry this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (204-206 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

-

Apparatus : Small test tubes, vortex mixer, spatulas, droppers.

-

Solvents : Deionized water, ethanol, dimethyl sulfoxide (DMSO).

-

Procedure :

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments.

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample completely.[3][16][17]

-

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method is a traditional approach to empirically determine the LogP value.[18]

-

Apparatus : Separatory funnel, mechanical shaker, UV-Vis spectrophotometer, volumetric flasks, pipettes.

-

Reagents : 1-Octanol (pre-saturated with water), deionized water (pre-saturated with 1-octanol), this compound.

-

Procedure :

-

Prepare a stock solution of this compound in water-saturated 1-octanol of a known concentration.

-

Add equal volumes of the 1-octanol stock solution and octanol-saturated water to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) using a mechanical shaker to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and the 1-octanol layers.

-

Determine the concentration of this compound in each phase using UV-Vis spectrophotometry by comparing the absorbance to a standard calibration curve.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of the calculated P value.[18][19]

-

Spectral Analysis

-

Apparatus : NMR spectrometer, 5 mm NMR tubes, volumetric flask, micropipette.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d6).

-

Procedure :

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of DMSO-d6 in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.[20][21]

-

Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

-

-

Apparatus : Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, or KBr press.

-

Procedure (ATR method) :

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[22][23]

-

Clean the crystal thoroughly after the measurement.

-

-

Procedure (KBr pellet method) :

-

Grind a mixture of approximately 1-2 mg of this compound with about 100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

-

-

Apparatus : UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks, micropipettes.

-

Solvents : Acetonitrile, deionized water (for aqueous measurements, buffered to pH 7.4).

-

Procedure :

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantitative analysis is needed.

-

Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).[24][25]

-

Identify the wavelength of maximum absorbance (λmax).

-

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data, detailed experimental protocols, and the visualization of its mechanism of action within the folate synthesis pathway are intended to support researchers and scientists in their efforts to utilize this versatile molecule in drug discovery and development. A thorough understanding of these fundamental properties is critical for the rational design and synthesis of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.ws [chem.ws]

- 17. scribd.com [scribd.com]

- 18. acdlabs.com [acdlabs.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. NMR Spectroscopy [www2.chemistry.msu.edu]

- 22. amherst.edu [amherst.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. longdom.org [longdom.org]

- 25. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

4,5-Diaminopyrimidine: A Core Scaffold in Medicinal Chemistry and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,5-Diaminopyrimidine is a pivotal heterocyclic organic compound, recognized for its versatile role as a foundational building block in the synthesis of a wide array of biologically active molecules. Its unique structural arrangement, featuring two adjacent amino groups on a pyrimidine ring, makes it an essential precursor for the construction of fused heterocyclic systems, most notably purines and pteridines. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly in oncology and infectious diseases.

Core Properties of this compound

The physicochemical properties of this compound are fundamental to its application in chemical synthesis. A summary of these key characteristics is presented below.

| Property | Value |

| CAS Number | 13754-19-3[1] |

| Molecular Formula | C₄H₆N₄[1][2] |

| Molecular Weight | 110.12 g/mol [1][2] |

| Appearance | White to gray to brown crystalline powder |

| Melting Point | 204-206 °C[3] |

| Boiling Point | 229 °C at 32 mmHg[3] |

| pKa | 6.06 ± 0.10 (Predicted)[3][4] |

| IUPAC Name | Pyrimidine-4,5-diamine[5] |

Synthesis and Key Reactions

This compound is a crucial intermediate for the synthesis of purines and pteridines. One of the most classic and effective methods for constructing the purine ring system from a this compound scaffold is the Traube purine synthesis.

Experimental Protocol: Traube Purine Synthesis

The Traube purine synthesis is a versatile method for preparing a wide range of purine derivatives. The general protocol involves the condensation of a this compound with a one-carbon unit, typically formic acid or a derivative, followed by cyclization.

Objective: To synthesize a purine ring system from this compound.

Materials:

-

This compound

-

Formic acid (or other one-carbon source like chlorocarbonic ester)

-

Ammonium sulfide (if starting from a nitroso-pyrimidine)

-

Appropriate solvents (e.g., water, ethanol)

Methodology:

-

Starting Material Preparation: The synthesis often begins with a substituted pyrimidine, which is nitrosated at the 5-position. This is followed by the reduction of the nitroso group to an amino group using a reducing agent like ammonium sulfide, yielding the this compound derivative.[6]

-

Formylation: The this compound is then reacted with formic acid. This step results in the formylation of the 5-amino group.

-

Cyclodehydration: The formylated intermediate undergoes cyclodehydration, where the formyl group reacts with the adjacent amino group at the 4-position, leading to the closure of the imidazole ring and the formation of the purine core.[7]

-

Purification: The resulting purine derivative is then purified using standard laboratory techniques such as recrystallization or chromatography.

This synthetic route is highly adaptable, allowing for the preparation of various substituted purines by using different derivatives of this compound and the one-carbon source.

References

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 13754-19-3 [m.chemicalbook.com]

- 5. This compound | C4H6N4 | CID 83703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 7. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

In-Depth Technical Guide to the Solubility of 4,5-Diaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,5-Diaminopyrimidine, a critical parameter for its application in research and drug development. Due to the limited availability of direct quantitative solubility data, this guide synthesizes information from analogous pyrimidine derivatives and outlines detailed experimental protocols for determining its solubility profile.

Physicochemical Properties of this compound

This compound is a heterocyclic organic compound with the chemical formula C₄H₆N₄.[1][2][3] It serves as a vital intermediate in the synthesis of various biologically active molecules, including purines and certain therapeutic agents.[4][5] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄ | [1][2][3] |

| Molecular Weight | 110.12 g/mol | [1][2] |

| Melting Point | 204-206 °C | [2][4] |

| Boiling Point | 229 °C at 32 mmHg | [2][4] |

| Appearance | White to gray to brown crystalline powder | [6] |

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature. However, based on the solubility of structurally similar pyrimidine derivatives, a qualitative assessment can be made. The solubility of pyrimidine compounds is generally influenced by factors such as temperature, pH, and the polarity of the solvent.[7][8][9]

General Solubility Observations for Pyrimidine Derivatives:

-

Temperature Dependence: The solubility of pyrimidine derivatives typically increases with a rise in temperature.[7][9]

-

pH Influence: The amino groups on the pyrimidine ring mean that the compound's solubility is likely to be pH-dependent.[8]

-

Solvent Polarity: Polar solvents are generally more effective at dissolving polar compounds like diaminopyrimidines.

Qualitative Solubility Data (Inferred from Analogous Compounds):

The following table summarizes the expected qualitative solubility of this compound based on data for related compounds like 2,4-Diamino-6-chloropyrimidine.

| Solvent | Expected Qualitative Solubility | Rationale/Analogous Data |

| Water | Moderately Soluble | 2,4-Diamino-6-chloropyrimidine exhibits moderate water solubility. The amino groups can form hydrogen bonds with water. |

| Ethanol | Soluble | 2,4-Diamino-6-chloropyrimidine is more soluble in ethanol than in water. Ethanol is a polar protic solvent. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent expected to solubilize this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent known to dissolve a wide range of organic compounds.[10][11] |

| Acetone | Sparingly Soluble to Soluble | Acetone is a polar aprotic solvent and may offer some degree of solubility. |

| Chloroform | Sparingly Soluble to Insoluble | Chloroform is a relatively non-polar solvent and is less likely to be an effective solvent. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols, adapted from methodologies for other pyrimidine derivatives, are recommended.[7][12][13]

Thermodynamic (Equilibrium) Solubility Determination using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid powder)

-

Selected solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration device (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure a visible excess of solid remains.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve.

-

The calculated concentration represents the thermodynamic solubility.

pH-Dependent Aqueous Solubility Profile

This protocol is essential for understanding the solubility behavior in biological systems.[14][15]

Materials:

-

This compound

-

Aqueous buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Equipment as listed in the Thermodynamic Solubility protocol.

Procedure:

-

Perform the Thermodynamic Solubility Determination protocol (Section 3.1) in parallel using the different pH buffers as the solvents.

-

Ensure the pH of each buffer is measured before and after the equilibration period to confirm stability.

-

Plot the determined solubility values against the final measured pH of each buffer to generate the pH-solubility profile.

Visualization of Experimental Workflows and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Synthetic Pathway Utilizing a Diaminopyrimidine Core.[16]

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a robust framework for researchers. By understanding the general solubility trends of pyrimidine derivatives and employing the detailed experimental protocols outlined, scientists and drug development professionals can accurately determine the solubility of this compound in various solvents and conditions. This information is paramount for advancing its use in the synthesis of novel compounds and for the development of effective pharmaceutical formulations.

References

- 1. This compound | C4H6N4 | CID 83703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-二氨基嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 13754-19-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. gchemglobal.com [gchemglobal.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. benchchem.com [benchchem.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. who.int [who.int]

- 15. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4,5-Diaminopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4,5-diaminopyrimidine, a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols and workflow visualizations.

Introduction

This compound (C₄H₆N₄, Molar Mass: 110.12 g/mol ) is a key intermediate in the synthesis of purines and other biologically active heterocyclic compounds. A thorough spectroscopic characterization is essential for confirming its identity, purity, and structural integrity. This guide summarizes the fundamental spectroscopic data and provides standardized methodologies for its analysis.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | Singlet | 1H | H-2 |

| ~7.2 | Singlet | 1H | H-6 |

| ~5.8 | Broad Singlet | 2H | C4-NH₂ |

| ~4.7 | Broad Singlet | 2H | C5-NH₂ |

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Note: The exact chemical shifts of the amine protons can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 |

| ~150 | C-4 |

| ~145 | C-6 |

| ~115 | C-5 |

Solvent: DMSO-d₆. Note: These are estimated chemical shifts based on the structure and typical values for similar pyrimidine derivatives.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of NH₂ groups |

| 3200 - 3000 | Medium | C-H stretching (aromatic) |

| 1650 - 1550 | Strong | C=N and C=C stretching (pyrimidine ring) and N-H bending |

| 1500 - 1400 | Medium | C=C stretching (pyrimidine ring) |

| 1350 - 1250 | Medium | C-N stretching |

| Below 1000 | Medium to Weak | Ring bending and out-of-plane C-H bending |

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 83 | ~40 | [M - HCN]⁺ |

| 56 | ~25 | [M - 2HCN]⁺ |

| 42 | ~30 | [C₂H₂N]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV. Data is based on the NIST WebBook mass spectrum.[1]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

NMR Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[2]

-

Gently agitate the vial to dissolve the solid completely.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3.1.2. NMR Data Acquisition

-

Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3] A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.[3]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard like TMS.[4]

Infrared (IR) Spectroscopy

3.2.1. KBr Pellet Preparation

-

Thoroughly grind approximately 1-2 mg of this compound in a clean agate mortar and pestle.[5]

-

Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar.[5]

-

Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[5]

3.2.2. FT-IR Data Acquisition

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform a baseline correction on the resulting spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

3.3.1. Sample Preparation and Introduction

-

Place a small amount (typically less than 1 mg) of this compound into a capillary tube or onto a direct insertion probe.

-

Introduce the sample into the high-vacuum source of the mass spectrometer.

3.3.2. EI-MS Data Acquisition

-

Volatilize the sample by heating the probe.

-

Bombard the gaseous molecules with a beam of electrons, typically at an energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic characterization of this compound.

Caption: Overall workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for NMR analysis of this compound.

Caption: Experimental workflow for FT-IR analysis of this compound.

Caption: Experimental workflow for EI-MS analysis of this compound.

References

- 1. 4,5-Pyrimidinediamine [webbook.nist.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. benchchem.com [benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

Tautomeric Forms of 4,5-Diaminopyrimidine: A Comprehensive Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminopyrimidine serves as a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its chemical behavior, including its potential for tautomerism, is of significant interest for understanding its reactivity, molecular recognition patterns, and ultimately its therapeutic efficacy. This technical guide provides an in-depth analysis of the potential tautomeric forms of this compound. In the absence of direct experimental data for the parent molecule, this guide draws upon established principles of tautomerism in aminopyrimidines and related nitrogen heterocycles, supported by computational and experimental findings for analogous structures. The discussion encompasses the theoretical basis for the existence of various tautomers, their predicted relative stabilities, and the analytical techniques employed for their study.

Introduction to Tautomerism in Aminopyrimidines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and molecular biology.[1] In the context of aminopyrimidines, the most prevalent form of tautomerism is prototropic tautomerism, which involves the migration of a proton.[1] Specifically, the equilibrium between amino and imino forms is a key consideration. The position of this equilibrium is influenced by a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.

For N-heteroaromatic amines, it is generally observed that the amino form is predominantly favored over the imino form.[2] This preference is attributed to the preservation of the aromaticity of the heterocyclic ring in the amino tautomer. However, the presence of multiple amino groups and their positions on the pyrimidine ring can introduce a more complex tautomeric landscape.

Potential Tautomeric Forms of this compound

Based on the principles of amino-imino tautomerism, this compound can theoretically exist in several tautomeric forms. The primary equilibrium is expected to be between the canonical diamino form and various imino tautomers where a proton has migrated from an exocyclic amino group to a ring nitrogen. The most plausible tautomers are depicted below:

The canonical this compound (T1) is expected to be the most stable and predominant tautomer in most conditions. The imino tautomers (T2, T3, and others) are generally higher in energy. The relative stability of these imino forms would depend on the specific site of protonation on the pyrimidine ring.

Predicted Relative Stabilities

While no direct experimental or computational data on the relative stabilities of this compound tautomers are available in the current literature, we can infer trends from studies on related molecules. Computational studies on 2-aminopyridine and other substituted aminopyridines have consistently shown the amino form to be significantly more stable than the imino tautomers.[3][4] For instance, in 2-amino-4-methylpyridine, the canonical amino structure is calculated to be 13.60 kcal/mol more stable than the next most stable imino tautomer.[3]

The stability of the amino form is largely due to the maintenance of the aromatic character of the pyrimidine ring. Tautomerization to an imino form disrupts this aromaticity, leading to a significant energy penalty.

The following table presents a hypothetical summary of the relative energies of the potential tautomers of this compound, based on the expected trends. These values are illustrative and intended for comparative purposes only.

| Tautomer ID | Tautomer Name | Hypothetical Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| T1 | This compound (Diamino) | 0.0 | >99.9% |

| T2 | 5-Amino-4(1H)-imino-pyrimidine | 10 - 15 | <0.1% |

| T3 | 4-Amino-5(1H)-imino-pyrimidine | 10 - 15 | <0.1% |

Note: The actual relative energies and populations will be influenced by the solvent environment. Polar solvents may offer some stabilization to the more polar imino tautomers, but the diamino form is still expected to be overwhelmingly favored.

Experimental and Computational Methodologies for Tautomerism Studies

The study of tautomeric equilibria relies on a combination of experimental and computational techniques.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools for identifying and quantifying tautomers in solution. Chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei, which differs between tautomers. Variable temperature NMR studies can provide thermodynamic parameters for the tautomeric equilibrium.

-

UV-Vis Spectroscopy: The electronic absorption spectra of tautomers are typically distinct due to differences in their conjugated systems. By analyzing the absorption bands at different wavelengths, the relative concentrations of tautomers can be determined.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can distinguish between amino and imino groups, as their characteristic stretching and bending frequencies are different.

-

X-ray Crystallography: In the solid state, X-ray diffraction can provide an unambiguous determination of the tautomeric form present in the crystal lattice. However, it is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

Computational Protocols

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the geometries and relative energies of tautomers.[3] The inclusion of solvent effects, often through continuum solvation models (e.g., PCM), is crucial for obtaining results that are relevant to solution-phase equilibria.

-

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide more accurate energy calculations, though they are computationally more expensive.[4]

-

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution and characterize the nature of chemical bonds, providing insights into the stability of different tautomers.

Logical Relationships in Tautomer Analysis

The investigation of tautomerism involves a logical progression from theoretical postulation to experimental verification and computational modeling.

Conclusion

While direct experimental data on the tautomeric forms of this compound are currently lacking, a thorough analysis based on the established principles of tautomerism in aminopyrimidines and related heterocycles strongly suggests that the canonical diamino form is the overwhelmingly predominant tautomer. The significant energetic cost of disrupting the aromaticity of the pyrimidine ring disfavors the formation of imino tautomers. For researchers and drug development professionals working with this compound and its derivatives, it is reasonable to assume that the diamino tautomer is the primary species in solution under typical physiological conditions. However, the potential for the existence of minor imino tautomers, particularly in specific microenvironments such as enzyme active sites, should not be entirely discounted and may warrant further investigation in specific contexts. Future experimental and computational studies are encouraged to provide definitive quantitative data on the tautomeric equilibria of this important heterocyclic scaffold.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. 268. The tautomerism of N-hetero-aromatic amines. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of 4,5-Diaminopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and seminal synthetic methodologies of 4,5-diaminopyrimidine, a cornerstone molecule in heterocyclic chemistry. From its early role in the elucidation of purine structures to its modern-day significance as a scaffold in medicinal chemistry, this document provides a comprehensive overview for researchers and professionals in the field.

Discovery and Historical Context: The Traube Synthesis

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Wilhelm Traube on the synthesis of purines. In a landmark paper published in 1900 in Berichte der deutschen chemischen Gesellschaft, Traube detailed a general method for the synthesis of purine derivatives, which has since become known as the Traube purine synthesis .[1][2] A critical intermediate in this synthetic route was a this compound.

Traube's method provided a rational and versatile approach to constructing the purine ring system, which until then was primarily studied through degradation of natural products like uric acid. His work laid the foundation for the synthesis of a vast array of purine analogues, including xanthine, theophylline, and caffeine.[2][3] The synthesis of 4,5-diaminopyrimidines was the key that unlocked the systematic construction of these biologically significant molecules.

The core principle of the Traube synthesis involves the introduction of an amino group at the 5-position of a 4-aminopyrimidine derivative, followed by cyclization with a one-carbon unit to form the imidazole ring of the purine.[2][4] This initial step of creating the vicinal diamine functionality on the pyrimidine ring established this compound and its derivatives as crucial building blocks in heterocyclic chemistry.

The Rise of Diaminopyrimidines in Medicinal Chemistry: Folic Acid Antagonists

While the initial significance of this compound was as a synthetic intermediate, its importance expanded dramatically in the mid-20th century with the work of George H. Hitchings and his research group. In the 1940s, they synthesized and investigated a multitude of pyrimidine and purine analogs as potential antagonists of nucleic acid metabolism.[5] This research led to the profound discovery that 2,4-diaminopyrimidine derivatives act as potent folic acid antagonists .

Their work revealed that these compounds selectively inhibit the enzyme dihydrofolate reductase (DHFR) , a critical enzyme in the folic acid metabolic pathway. DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate, the building blocks of DNA. By inhibiting DHFR, these diaminopyrimidine-based drugs disrupt DNA synthesis, leading to cell death. This mechanism of action proved to be a highly effective strategy for targeting rapidly dividing cells, such as bacteria and cancer cells.

This seminal research culminated in the development of important drugs like pyrimethamine, an antimalarial, and trimethoprim, a potent antibacterial agent. These discoveries solidified the status of the diaminopyrimidine scaffold as a "privileged structure" in medicinal chemistry and sparked decades of research into novel DHFR inhibitors for various therapeutic applications.

Key Synthetic Methodologies

The primary and historically significant method for the synthesis of this compound is the Traube synthesis. The general workflow involves two key steps: the nitrosation of a 4-aminopyrimidine derivative to introduce a nitroso group at the 5-position, followed by the reduction of the nitroso group to an amino group.

Caption: General workflow for the Traube synthesis of this compound.

Experimental Protocol: Traube's Method for this compound Synthesis

The following protocol is a representation of the original method described by Wilhelm Traube, based on detailed descriptions in the chemical literature.[2][4]

Step 1: Nitrosation of 4-Aminopyrimidine

-

Dissolution: Dissolve the starting 4-aminopyrimidine derivative in an acidic solution, typically aqueous hydrochloric acid or acetic acid.

-

Cooling: Cool the solution in an ice bath to a temperature between 0 and 5 °C.

-

Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled pyrimidine solution with constant stirring. The reaction is typically exothermic and maintaining a low temperature is crucial.

-

Reaction Monitoring: The reaction progress can be monitored by the formation of a colored precipitate of the 4-amino-5-nitrosopyrimidine. The reaction is usually complete within 1-2 hours.

-

Isolation: The resulting 4-amino-5-nitrosopyrimidine is isolated by filtration, washed with cold water, and then with a small amount of ethanol to aid in drying.

Step 2: Reduction of 4-Amino-5-nitrosopyrimidine

-

Suspension: Suspend the dried 4-amino-5-nitrosopyrimidine in a suitable solvent, such as water or ethanol.

-

Addition of Reducing Agent: The classical Traube method employs ammonium sulfide ((NH₄)₂S) as the reducing agent.[2] The ammonium sulfide solution is added to the suspension of the nitroso compound.

-

Heating: The reaction mixture is then heated, often under reflux, for several hours. The progress of the reduction is indicated by a color change, as the intensely colored nitroso compound is converted to the typically colorless or pale yellow diamine.

-

Work-up: After the reaction is complete, the mixture is cooled. The crude this compound may precipitate upon cooling. The solvent and any volatile byproducts are often removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₄ | [6] |

| Molecular Weight | 110.12 g/mol | |

| Melting Point | 204-206 °C | [6][7] |

| Boiling Point | 229 °C at 32 mmHg | [6][7] |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 13754-19-3 | [7] |

Mechanism of Action in Drug Development: Dihydrofolate Reductase Inhibition

The primary mechanism of action for the vast majority of this compound-based drugs is the inhibition of dihydrofolate reductase (DHFR). This enzyme is a critical checkpoint in the folic acid metabolic pathway.

Caption: Inhibition of Dihydrofolate Reductase by this compound derivatives.

As depicted in the diagram, DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted into various derivatives that act as one-carbon donors in essential biosynthetic pathways. These pathways include the de novo synthesis of purines (adenine and guanine) and the synthesis of thymidylate from deoxyuridylate, a crucial step in the production of thymine. By binding to the active site of DHFR, diaminopyrimidine-based inhibitors block the production of THF, leading to a depletion of the precursors necessary for DNA synthesis and repair. This ultimately results in the cessation of cell growth and proliferation. The selectivity of these drugs for bacterial or protozoal DHFR over the human enzyme is the basis for their therapeutic efficacy as antimicrobial agents.

Conclusion

From its humble beginnings as a key intermediate in Wilhelm Traube's quest to synthesize purines, this compound has evolved into a molecule of profound importance in both synthetic and medicinal chemistry. Its versatile reactivity and privileged structural motifs have enabled the synthesis of countless heterocyclic compounds and a clinically vital class of antimicrobial drugs. The foundational discoveries surrounding this compound continue to inspire the design and development of new therapeutic agents, cementing its legacy as a cornerstone of modern drug discovery.

References

- 1. Traube Purine Synthesis [drugfuture.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. Theophylline - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 13754-19-3 [chemicalbook.com]

Theoretical Insights into the Molecular Structure of 4,5-Diaminopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 4,5-diaminopyrimidine. Despite its importance as a scaffold in medicinal chemistry, dedicated theoretical studies on the parent this compound molecule are not extensively available in peer-reviewed literature. Therefore, this document outlines a representative in-depth computational analysis based on established methodologies for similar pyrimidine derivatives. It serves as a practical guide for researchers seeking to understand and apply computational chemistry techniques to elucidate the structural, electronic, and vibrational properties of this compound and its analogues. The presented data is based on typical values for related compounds and should be considered illustrative.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds with a wide range of applications in pharmacology and drug design. The strategic placement of functional groups, such as amino groups, on the pyrimidine ring can significantly influence the molecule's biological activity. This compound, in particular, serves as a crucial building block for various therapeutic agents. A thorough understanding of its three-dimensional structure, electron distribution, and vibrational modes is paramount for rational drug design and the development of novel bioactive compounds.

Computational chemistry, particularly quantum chemical calculations, offers a powerful and cost-effective means to investigate the molecular properties of such compounds with high accuracy. Techniques like Density Functional Theory (DFT) can provide detailed insights into geometric parameters, electronic structure, and spectroscopic properties, complementing and guiding experimental efforts.

This guide details the standard computational protocols for a theoretical study of this compound, presents illustrative quantitative data in a structured format, and provides visualizations of the molecular structure and a typical computational workflow.

Molecular Structure and Atom Numbering

The molecular structure of this compound consists of a pyrimidine ring with two amino groups attached to the C4 and C5 positions. The standard atom numbering convention is presented in the diagram below.

Experimental and Computational Protocols

While specific experimental data for the standalone this compound molecule is scarce in the literature, this section outlines a standard and robust computational protocol for its theoretical investigation based on methods widely applied to similar organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

Software: Gaussian 16 or similar quantum chemistry software package.

Methodology:

-

Initial Structure: The initial 3D coordinates of this compound are constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF).

-

Quantum Chemical Method: Density Functional Theory (DFT) is the most common and reliable method for such calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used choice that provides a good balance between accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed. This basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in the spatial description of orbitals.

-

Geometry Optimization: The geometry of the molecule is optimized in the gas phase to find the global minimum on the potential energy surface. The optimization is performed until the forces on the atoms are negligible and the geometry converges to a stable structure.

-

Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Structure Analysis

Methodology:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized geometry to investigate the intramolecular interactions, charge distribution, and hybridization of the atoms. This analysis provides insights into the electronic delocalization and the stability of the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks.

Data Presentation

The following tables present hypothetical but realistic quantitative data for this compound, derived from typical bond lengths and angles of pyrimidine and aromatic amine compounds.[1][2][3][4] These values are what one might expect from a DFT B3LYP/6-311++G(d,p) calculation.

Structural Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths (Å) | C2-N1 | 1.34 |

| C6-N1 | 1.33 | |

| C2-N3 | 1.34 | |

| C4-N3 | 1.35 | |

| C4-C5 | 1.41 | |

| C5-C6 | 1.40 | |

| C4-N7 | 1.38 | |

| C5-N8 | 1.38 | |

| **Bond Angles (°) ** | N1-C2-N3 | 127.0 |

| C2-N3-C4 | 116.0 | |

| N3-C4-C5 | 122.0 | |

| C4-C5-C6 | 118.0 | |

| C5-C6-N1 | 120.0 | |

| C6-N1-C2 | 117.0 | |

| N3-C4-N7 | 119.0 | |

| C5-C4-N7 | 119.0 | |

| C4-C5-N8 | 121.0 | |

| C6-C5-N8 | 121.0 |

Table 1. Hypothetical Optimized Geometrical Parameters for this compound.

Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

Table 2. Hypothetical Electronic Properties of this compound.

Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N1 | -0.65 |

| C2 | 0.30 |

| N3 | -0.68 |

| C4 | 0.55 |

| C5 | 0.15 |

| C6 | -0.10 |

| N7 | -0.85 |

| N8 | -0.82 |

Table 3. Hypothetical Mulliken Atomic Charges of this compound.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a small organic molecule like this compound.

Conclusion

This technical guide has outlined the standard theoretical methodologies for investigating the molecular structure and properties of this compound. While specific published data for this molecule is limited, the presented computational protocols, based on Density Functional Theory, provide a robust framework for its in-silico characterization. The illustrative data and visualizations serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling a deeper understanding of the structural and electronic characteristics of this important heterocyclic scaffold. Such theoretical studies are indispensable for the rational design of novel and more effective therapeutic agents based on the this compound core.

References

The Versatile Scaffold: An In-Depth Technical Guide to 4,5-Diaminopyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 4,5-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its structural resemblance to the endogenous purine nucleobases allows it to effectively mimic key biological interactions, making it a valuable starting point for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Kinase Inhibition: A Cornerstone Application

The this compound moiety is a well-established pharmacophore in the design of kinase inhibitors. The arrangement of its amino groups facilitates the formation of crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent inhibition. This scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in cancer and other diseases.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently observed in various cancers, making it an attractive therapeutic target. Several this compound-based FAK inhibitors have been developed, demonstrating potent anti-cancer activity.[1][2]

Table 1: In Vitro Activity of this compound-Based FAK Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |

| A12 | FAK | - | A549 | 130 |

| A12 | FAK | - | MDA-MB-231 | 94 |

Data sourced from multiple studies.[1][2]

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer, and CDK inhibitors have emerged as a promising class of anti-cancer drugs. The this compound scaffold has been utilized in the design of potent CDK inhibitors.

Table 2: In Vitro Activity of Pyrimido[4,5-d]pyrimidine-Based CDK2 Inhibitors

| Compound ID | Target Kinase | IC50 (µM) |

| 7a | CDK2 | 0.31 |

| 7e | CDK2 | 0.25 |

| 7f | CDK2 | 0.05 |

Data represents a selection of compounds from a larger study.

EGFR and Src Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src are key players in signaling pathways that drive tumor growth and metastasis. Dual and selective inhibitors of these kinases based on the diaminopyrimidine scaffold have been explored.

Beyond Kinases: Other Therapeutic Applications

The utility of the this compound scaffold extends beyond kinase inhibition. Its ability to participate in various chemical transformations makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities.[1]

-

Antiviral, Antibacterial, and Antifungal Agents: Fused heterocyclic systems derived from this compound have shown promising activity against various pathogens.[1]

-

Phosphodiesterase 5 (PDE5) Inhibitors: Derivatives of this compound have been investigated as potent and selective inhibitors of PDE5, an enzyme involved in the regulation of blood flow.

This compound in PROTACs

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins. A PROTAC consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While specific examples of this compound as a warhead are still emerging in the literature, its established role as a versatile kinase-binding scaffold makes it a highly promising candidate for the development of novel PROTACs targeting pathogenic kinases. The adaptability of the this compound core allows for the attachment of linkers at various positions, facilitating the optimization of ternary complex formation and subsequent protein degradation.

This compound as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design.[3] The this compound scaffold is a classic bioisostere of the purine ring system found in endogenous molecules like adenine.[4] This bioisosteric relationship is key to its success as a kinase inhibitor scaffold, as it effectively mimics the binding of ATP to the kinase active site. The replacement of the imidazole portion of the purine with the simple pyrimidine ring in this compound can lead to simplified synthesis, altered metabolic stability, and opportunities for novel intellectual property. One notable example is the synthesis of 8-phosphorus substituted isosteres of purine from this compound, which have demonstrated inhibitory activity in leukemia cell lines.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the context and application of this compound-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Phosphorus substituted isosteres of purine and deazapurines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling Precautions for 4,5-Diaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4,5-diaminopyrimidine (CAS No. 13754-19-3), a versatile intermediate used in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1] Adherence to the following precautions is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5]

GHS Hazard Statements:

Precautionary Statements:

A thorough understanding and implementation of precautionary statements are essential for safe handling. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₄ | [1][5][6][7][8] |

| Molecular Weight | 110.12 g/mol | [1][5][6][7][8] |

| Appearance | White to gray to brown crystalline powder | [1] |

| Melting Point | 201 - 207 °C (lit.) | [1][6][7][9] |

| Boiling Point | 229 °C / 32 mmHg (lit.) | [1][6][7][9] |

| Purity | ≥ 95% | [6][7][8][10] |

Toxicological Information

Experimental Protocols: Safe Handling Workflow

The following detailed workflow should be followed to ensure the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust.[2][3]

-

Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][11]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

| PPE | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133. | [2][3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | [3][10] |

| Skin and Body Protection | Lab coat and appropriate protective clothing to prevent skin exposure. | [3][11] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if exposure limits are exceeded or if irritation is experienced. | [10][11] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust.[2][3] Do not eat, drink, or smoke when using this product.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][11] Store locked up.[2][3] this compound is air-sensitive and should be stored under an inert atmosphere.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[2][3] Ensure adequate ventilation.[2][3] Use personal protective equipment as required.[2][3][11] Avoid dust formation.[2][3]

-

Containment and Cleanup: Sweep up and shovel the spilled material into a suitable, closed container for disposal.[2][3][11] Do not let the product enter drains.[3]

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [2][3] |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2][3] |

| Ingestion | Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [2][3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-